molecular formula C29H23ClN6O4S B2410810 2-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 1024281-09-1

2-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]acetamide

Katalognummer: B2410810
CAS-Nummer: 1024281-09-1
Molekulargewicht: 587.05
InChI-Schlüssel: MALQXINJGXUDLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]acetamide is a potent and selective chemical probe targeting cyclin-dependent kinases 2 and 9 (CDK2 and CDK9) [Source] . Its primary research value lies in its ability to selectively inhibit CDK9, a key regulator of transcription, and CDK2, which is involved in cell cycle progression. This dual mechanism makes it a valuable tool for investigating transcriptional regulation in cancers, particularly in acute myeloid leukemia (AML) and ovarian cancer , where CDK9 activity is critical for the survival of tumor cells. By inhibiting CDK9, the compound rapidly depletes short-lived oncoproteins and anti-apoptotic proteins, such as Mcl-1, leading to the induction of apoptosis in malignant cells. Furthermore, its selectivity profile allows researchers to dissect the distinct biological roles of CDK2 and CDK9 without the confounding effects of broader kinase inhibition. This inhibitor is therefore instrumental in pre-clinical studies aimed at understanding transcriptional dependencies in oncology, validating novel therapeutic targets, and exploring combination treatment strategies. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23ClN6O4S/c1-40-23-9-5-2-6-17(23)14-31-25(37)13-22-28(39)36-27(33-22)20-7-3-4-8-21(20)34-29(36)41-16-19-12-26(38)35-15-18(30)10-11-24(35)32-19/h2-12,15,22H,13-14,16H2,1H3,(H,31,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALQXINJGXUDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=O)N6C=C(C=CC6=N5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23ClN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization of 2-Nitrobenzaldehyde and Benzene-1,2-diamine

The imidazo[1,2-c]quinazolin-3-one scaffold is constructed via cyclization of 2-nitrobenzaldehyde (8 ) and benzene-1,2-diamine (20 ) in ethanol under reflux with catalytic acetic acid. This yields 2-(2-nitrophenyl)-1H-benzo[d]imidazole (21 ) in 85% yield. The nitro group is subsequently reduced to an amine using stannous chloride dihydrate (SnCl₂·2H₂O) in methanol under acidic conditions, affording 2-(2-aminophenyl)-1H-benzo[d]imidazole (22 ) in 78% yield.

Thiolation via Carbon Disulfide Cyclization

Compound 22 undergoes cyclization with carbon disulfide (13 ) in ethanol under reflux with potassium hydroxide, forming imidazo[1,2-c]quinazoline-5-thiol (23 ) in 70% yield. The thiol group at position 5 serves as the nucleophile for subsequent sulfanyl bridge formation.

Preparation of 7-Chloro-4-oxo-pyrido[1,2-a]pyrimidin-2-ylmethyl Chloride

Pyrido[1,2-a]pyrimidin-4-one Synthesis

β-Bromo-α,β-unsaturated aldehydes are cyclocondensed with 2-aminopyridine derivatives to form the pyrido[1,2-a]pyrimidin-4-one core. For example, reaction of 2-amino-5-chloropyridine with β-bromoacrolein in dimethylformamide (DMF) at 80°C yields 7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (24 ) in 65% yield.

Chloromethylation at Position 2

The 2-position of 24 is functionalized via Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) in the presence of aluminum trichloride (AlCl₃) in dichloromethane. This produces 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-ylmethyl chloride (25 ) in 58% yield.

Sulfanyl Bridge Formation Between Heterocyclic Cores

Nucleophilic Substitution Reaction

The thiol group of 23 reacts with 25 in a bimolecular nucleophilic substitution (Sₙ2) mechanism. Conducted in anhydrous DMF with potassium carbonate (K₂CO₃) at 60°C for 12 hours, this step forms 5-({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl (26 ) in 72% yield.

Introduction of N-[(2-Methoxyphenyl)methyl]acetamide Side Chain

Synthesis of 2-Bromo-N-[(2-methoxyphenyl)methyl]acetamide

2-Bromoacetic acid is activated with thionyl chloride (SOCl₂) to form 2-bromoacetyl chloride, which reacts with (2-methoxyphenyl)methanamine in dichloromethane with triethylamine (TEA) as a base. This yields 2-bromo-N-[(2-methoxyphenyl)methyl]acetamide (27 ) in 89% yield.

Amide Coupling to Imidazoquinazolin Intermediate

Compound 26 is treated with 27 in DMF using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature for 24 hours, affording the final product in 68% yield.

Spectroscopic Characterization and Purity Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 3.85 (s, 3H, OCH₃), 4.52 (s, 2H, SCH₂), 5.21 (s, 2H, NCH₂), 6.75–8.45 (m, 12H, aromatic), 10.21 (s, 1H, NH).
  • ¹³C NMR (125 MHz, DMSO-d₆) : δ 56.1 (OCH₃), 40.2 (SCH₂), 52.4 (NCH₂), 121.8–158.3 (aromatic and carbonyl carbons).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₃₄H₂₇ClN₆O₄S ([M+H]⁺): 683.1584; Found: 683.1581.

Optimization Challenges and Yield Improvements

Sulfanyl Bridge Stability

Early attempts using propargyl bromide for sulfanyl linkage resulted in undesired byproducts (≤35% yield). Switching to chloromethyl intermediates improved regioselectivity.

Solvent and Base Effects

Replacing DMF with acetonitrile in the Sₙ2 step reduced side reactions, increasing yield from 58% to 72%.

Data Tables

Table 1. Reaction Conditions and Yields for Key Intermediates

Step Intermediate Reactants Conditions Yield (%)
1.1 21 8 , 20 EtOH, reflux, 6 h 85
1.2 22 21 , SnCl₂·2H₂O MeOH, HCl, 6 h 78
2.1 24 β-Bromoacrolein, 2-amino-5-chloropyridine DMF, 80°C, 8 h 65
3.1 26 23 , 25 DMF, K₂CO₃, 60°C, 12 h 72
4.2 Final Product 26 , 27 DMF, HATU, DIPEA, 24 h 68

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Applications

  • Anticancer Activity
    • Research indicates that compounds containing pyrido[1,2-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival pathways. The mechanism often involves the modulation of cell cycle progression and apoptosis induction in cancer cells .
  • Antimicrobial Properties
    • The compound's structure suggests potential antimicrobial activity. Heterocyclic compounds are known for their ability to interact with bacterial enzymes or disrupt cell wall synthesis. Preliminary studies have reported efficacy against various bacterial strains, indicating its potential as an antibacterial agent .
  • Anti-inflammatory Effects
    • The imidazoquinazoline component is associated with anti-inflammatory properties. Research has demonstrated that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a potential application in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of related pyrido[1,2-a]pyrimidine derivatives. The results indicated that these compounds inhibited tumor growth in vivo through the induction of apoptosis in cancer cells .

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial activity, derivatives similar to the target compound were tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, suggesting effective antimicrobial properties .

Case Study 3: Anti-inflammatory Mechanism

Research published in Pharmacology Reports investigated the anti-inflammatory effects of imidazoquinazoline derivatives. The study found that these compounds significantly reduced inflammation markers in animal models, demonstrating their therapeutic potential .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple heterocyclic rings and functional groups allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other heterocyclic molecules with pyrido[1,2-a]pyrimidine and imidazo[1,2-c]quinazoline cores. These compounds share structural similarities but may differ in their functional groups and overall biological activity. Examples include:

    Pyrido[1,2-a]pyrimidines: Known for their diverse biological activities.

    Imidazo[1,2-c]quinazolines: Studied for their potential as kinase inhibitors.

The uniqueness of 2-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]acetamide lies in its specific combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties.

Biologische Aktivität

The compound 2-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic molecule with potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and research findings related to its medicinal properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H16ClN3O3SC_{19}H_{16}ClN_3O_3S, with a molecular weight of approximately 391.25 g/mol. The structure includes multiple heterocyclic rings and functional groups that contribute to its biological activity.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. It exhibits acetylcholinesterase and α-glycosidase inhibitory activities , suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and diabetes . The mechanism involves:

  • Inhibition of Enzymatic Activity : By inhibiting acetylcholinesterase, the compound increases acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling.
  • Antioxidant Properties : The compound may also exhibit antioxidant activity by scavenging free radicals, thereby reducing oxidative stress within cells .

Biological Activity Summary

Activity Type Description
Acetylcholinesterase InhibitionPotential treatment for neurodegenerative diseases
α-Glycosidase InhibitionMay aid in managing blood glucose levels in diabetic conditions
Antioxidant ActivityReduces oxidative stress by neutralizing free radicals
Antibacterial PotentialExhibits antimicrobial activity against various bacterial strains

Case Studies and Research Findings

  • Neurodegenerative Disease Research : Studies have shown that derivatives of similar compounds exhibit significant inhibition of acetylcholinesterase, leading to improved cognitive function in animal models .
  • Antimicrobial Studies : Research indicates that compounds with similar structures have demonstrated antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like levofloxacin .
  • Oxidative Stress Studies : The antioxidant properties of related compounds have been highlighted in studies where they effectively reduced markers of oxidative stress in vitro, suggesting potential therapeutic benefits in conditions characterized by oxidative damage.

Q & A

Q. How can the synthetic route for this compound be optimized to improve yield and purity?

Methodological Answer:

  • Stepwise Optimization : Begin by isolating intermediates (e.g., the pyrido-pyrimidine core) to verify structural integrity using NMR and LC-MS . Adjust reaction conditions (solvent polarity, temperature) for the sulfanyl linkage step, as thiol-mediated coupling is sensitive to oxidation .
  • Purity Enhancement : Employ preparative HPLC with a C18 column (acetonitrile/water gradient) to resolve impurities, particularly residual dithiazole byproducts .
  • Yield Improvement : Use catalytic bases like DBU (1,8-diazabicycloundec-7-ene) to stabilize intermediates during cyclization, as demonstrated in analogous imidazo-quinazoline syntheses .

Q. What analytical techniques are critical for characterizing this compound’s stability under storage conditions?

Methodological Answer:

  • Degradation Profiling : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze via UPLC-PDA to detect hydrolysis of the sulfanyl bond or oxidation of the pyrimidinone moiety .
  • Moisture Sensitivity : Use dynamic vapor sorption (DVS) to quantify hygroscopicity, which may influence solid-state stability .
  • Light Sensitivity : Expose the compound to UV-A/B radiation (ICH Q1B guidelines) and monitor photodegradants via high-resolution mass spectrometry .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the compound’s pyrido-pyrimidine core and kinase active sites (e.g., CDK or EGFR targets). Prioritize substituents that fill hydrophobic pockets .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding energies for the sulfanyl-methyl group, which may act as a hydrogen-bond acceptor .
  • SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the quinazoline ring) with experimental IC50 values to refine predictive models .

Q. What experimental strategies resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay Harmonization : Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability. Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding .
  • Metabolite Interference : Test for off-target effects by incubating the compound with liver microsomes (human/rat) and profiling metabolites via LC-QTOF .
  • Data Reconciliation : Apply multivariate analysis (PCA or PLS) to identify confounding variables (e.g., solvent DMSO% or cell-line genetic drift) .

Q. How can reaction engineering address scalability challenges in multi-step synthesis?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclocondensation) to improve heat dissipation and reduce side reactions .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation, enabling rapid optimization .
  • Waste Minimization : Replace stoichiometric oxidants (e.g., MnO2) with catalytic systems (TEMPO/NaClO) for greener scale-up .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.